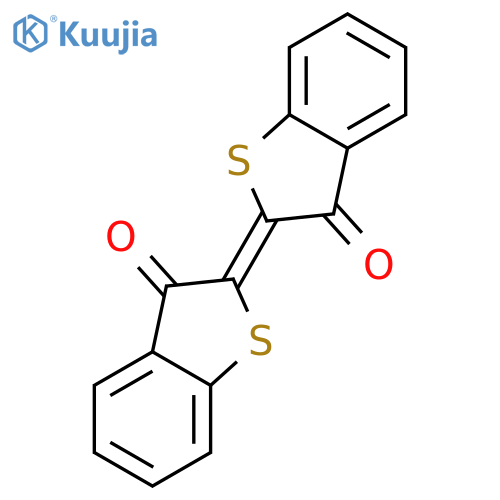Cas no 522-75-8 (Thioindigo)

Thioindigo structure
商品名:Thioindigo
Thioindigo 化学的及び物理的性質
名前と識別子
-
- Thioindigo
- Vat Red 41
- C.I. 73300
- C.I. Disperse Red 364
- C.I. Solvent Red 242
- 2-(3-Oxobenzo[b]thien-2(3H)-ylidene)-benzo[b]thiophene-3(2H)-one
- (2Z)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one
- Antinolo Red B
- Ciba Pink B
- Durindone Red B
- Durindone Red BP
- Fluorescent Red Dye
- Helindon Red BB
- Isothioindigo
- Tetra Pink B
- Thioindigo Red B
- Thioindigo Red S
- C.I. Vat Red 41
- Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)-
- trans-Thioindigo
- C16H8O2S2
- JOUDBUYBGJYFFP-FOCLMDBBSA-N
- O985
- 522T758
- [.delta.2,2'(3H,3'H)-Bibenzo[b]thiophene]-3,3'-dione
- (2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one
- 2-(3-Oxobenzo[b]thien-2-(3H)-ylidene)-benzo[b]thiophene-3(2H)-one
- Vat Red 41;2
- AKOS025310814
- SCHEMBL1105125
- MFCD00191692
- 2-[(2E)-3-oxo-2,3-dihydro-1-benzothiophen-2-ylidene]-2,3-dihydro-1-benzothiophen-3-one
- Tina Pink B
- Q411535
- T1489
- Heliane Red 5B
- 522-75-8
- AS-56241
- Vat Red 5B
- 3H,3'H-[2,2'-Bibenzo[b]thiophenylidene]-3,3'-dione
- Thioindigo, >/=98%
- Durindone Printing Red B
- Tyrian Red A-5B
- 3844-31-3
- (E)-3H,3'H-[2,2'-Bibenzo[b]thiophenylidene]-3,3'-dione
-
- MDL: MFCD00191692
- インチ: 1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H/b16-15+
- InChIKey: JOUDBUYBGJYFFP-FOCLMDBBSA-N
- ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2C(/C/1=C1/C(C2=C([H])C([H])=C([H])C([H])=C2S/1)=O)=O
計算された属性
- せいみつぶんしりょう: 295.99700
- どういたいしつりょう: 295.997
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 453
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.7
- 疎水性パラメータ計算基準値(XlogP): 4.1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ダークレッド粉末
- 密度みつど: 1.3686 (rough estimate)
- ゆうかいてん: 280°C(lit.)
- ふってん: 407.96°C (rough estimate)
- フラッシュポイント: 177.0±18.8 °C
- 屈折率: 1.5341 (estimate)
- PSA: 84.74000
- LogP: 4.17520
- いろしすう: 73300
- ようかいせい: 水に溶けない
Thioindigo セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36
- RTECS番号:DT4330000
- セキュリティ用語:S26-S36
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
- リスク用語:R36/37/38
Thioindigo 税関データ
- 税関コード:3204159000
- 税関データ:
中国税関コード:
3204159000
Thioindigo 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T344503-100mg |
Thioindigo |
522-75-8 | 100mg |
$ 800.00 | 2023-09-05 | ||
| TRC | T344503-25mg |
Thioindigo |
522-75-8 | 25mg |
$190.00 | 2023-05-17 | ||
| Ambeed | A231386-25g |
3H,3'H-[2,2'-Bibenzo[b]thiophenylidene]-3,3'-dione |
522-75-8 | 98% | 25g |
$18.0 | 2025-02-19 | |
| Ambeed | A231386-5g |
3H,3'H-[2,2'-Bibenzo[b]thiophenylidene]-3,3'-dione |
522-75-8 | 98% | 5g |
$9.0 | 2025-02-19 | |
| Ambeed | A231386-100g |
3H,3'H-[2,2'-Bibenzo[b]thiophenylidene]-3,3'-dione |
522-75-8 | 98% | 100g |
$69.0 | 2025-02-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BA328-1g |
Thioindigo |
522-75-8 | Lambda max. 541.0 to 545.0 nm(Toluene) | 1g |
¥124.0 | 2022-06-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T303883-500g |
Thioindigo |
522-75-8 | ≥98% | 500g |
¥3285.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T303883-5g |
Thioindigo |
522-75-8 | ≥98% | 5g |
¥103.90 | 2023-08-31 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-296538-25g |
Thioindigo, |
522-75-8 | 25g |
¥827.00 | 2023-09-05 | ||
| A2B Chem LLC | AB79669-25g |
Thioindigo |
522-75-8 | 95% | 25g |
$12.00 | 2024-04-19 |
Thioindigo サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:522-75-8)Vat Red 41(Solvent Red 242,C.I. 73300)
注文番号:LE12351
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:07
価格 ($):discuss personally
Thioindigo 関連文献
-
Robert P. Lemieux Soft Matter 2005 1 348
-
Max Zitzmann,Frank Hampel,Henry Dube Chem. Sci. 2023 14 5734
-
3. Thioindigo-containing organosiloxane liquid crystals with electroclinic propertiesJason Z. Vlahakis,Kenneth E. Maly,Robert P. Lemieux J. Mater. Chem. 2001 11 2459
-
4. 237. The comparative reactivity of the carbonyl groups in the thionaphthenquinones. Part II. The influence of substituent groups in the thionaphthenquinonesCharles E. Dalgliesh,Frederick G. Mann J. Chem. Soc. 1945 893
-
5. Ring contractions of thiochroman-4-ones and thiochromen-4-onesNeil E. MacKenzie,Ronald H. Thomson J. Chem. Soc. Perkin Trans. 1 1982 395
522-75-8 (Thioindigo) 関連製品
- 3989-75-1(Vat Brown 5)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:522-75-8)Vat Red 41

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:522-75-8)Thioindigo

清らかである:99%
はかる:500g
価格 ($):310.0




